molecular formula C11H14N6O3S B12878151 1H-1,2,4-Triazole-3-sulfonamide, 5-(4-(3-ethylureido)phenyl)- CAS No. 4922-95-6

1H-1,2,4-Triazole-3-sulfonamide, 5-(4-(3-ethylureido)phenyl)-

Cat. No.: B12878151
CAS No.: 4922-95-6
M. Wt: 310.34 g/mol
InChI Key: MLGPNLVHULUZJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-ethyl-3-[4-(5-sulfamoyl-1H-1,2,4-triazol-3-yl)phenyl]urea . This nomenclature reflects the core triazole ring substituted with a sulfonamide group at position 3 and a phenylurea moiety at position 5. The systematic classification prioritizes the triazole backbone (1H-1,2,4-triazole) as the parent structure, with substituents described in ascending numerical order. The ethylureido group is appended to the para position of the phenyl ring, which itself is bonded to the triazole’s fifth carbon.

The compound is also recognized by several synonyms, including 5-(4-(3-ethylureido)phenyl)-1H-1,2,4-triazole-3-sulfonamide and DTXSID10197733 . Its CAS registry number (4922-95-6) and Beilstein reference (BRN 3009788) further facilitate unambiguous identification in chemical databases.

Molecular Formula and Stereochemical Analysis

The molecular formula C₁₁H₁₄N₆O₃S (molar mass: 310.34 g/mol) encapsulates the compound’s elemental composition. A tabular breakdown of its constituent atoms is provided below:

Element Quantity
Carbon 11
Hydrogen 14
Nitrogen 6
Oxygen 3
Sulfur 1

Stereochemical analysis reveals no chiral centers in the molecule, as confirmed by the absence of stereodescriptors in its IUPAC name. However, conformational isomerism may arise from rotational restrictions around the urea linkage (N–C(=O)–N) and the triazole-phenyl bond. The ethylureido group’s orientation relative to the triazole ring could influence intermolecular interactions, particularly hydrogen bonding.

SMILES Notation and InChI Identifier Interpretation

The Simplified Molecular-Input Line-Entry System (SMILES) notation for this compound is CCNC(=O)NC1=CC=C(C=C1)C2=NNC(=N2)S(=O)(=O)N . This string encodes the following structural features:

  • CCN : An ethyl group attached to a nitrogen atom.
  • C(=O)N : A urea functional group.
  • C1=CC=C(C=C1) : A para-substituted phenyl ring.
  • C2=NNC(=N2) : The 1,2,4-triazole core.
  • S(=O)(=O)N : A sulfonamide group.

The International Chemical Identifier (InChI) key, MLGPNLVHULUZJN-UHFFFAOYSA-N , serves as a unique digital fingerprint derived from the compound’s atomic connectivity and isotopic composition. The full InChI string incorporates layers for molecular formula, connectivity, and tautomeric state, ensuring precise chemical representation across databases.

Crystallographic Data and Conformational Isomerism

While explicit crystallographic parameters (e.g., unit cell dimensions, space group) for 1-ethyl-3-[4-(5-sulfamoyl-1H-1,2,4-triazol-3-yl)phenyl]urea are not publicly available, structural analogs provide insights into its likely solid-state behavior. For instance, 1-tosyl-1H-1,2,4-triazole exhibits a planar triazole ring with sulfonamide groups participating in N–H···O hydrogen bonds. These interactions often stabilize specific conformations, such as syn-periplanar arrangements between the sulfonamide and adjacent substituents.

In related urea-functionalized triazoles, the urea moiety adopts a trans configuration to minimize steric clashes, with NH groups acting as hydrogen bond donors to sulfonamide acceptors. Such interactions could promote the formation of extended hydrogen-bonded networks, influencing solubility and thermal stability. Conformational flexibility may persist in solution due to rotation around the C–N bonds of the urea and triazole-phenyl linkages, though intramolecular hydrogen bonding could restrict certain orientations.

The compound’s 3D structure, as modeled in PubChem, suggests a pseudo-planar geometry for the triazole ring, with the sulfonamide and phenylurea groups oriented orthogonally to minimize electronic repulsion. Computational studies of similar systems predict bond lengths of approximately 1.38 Å for the triazole C–N bonds and 1.45 Å for the sulfonamide S–N bond.

Properties

CAS No.

4922-95-6

Molecular Formula

C11H14N6O3S

Molecular Weight

310.34 g/mol

IUPAC Name

1-ethyl-3-[4-(5-sulfamoyl-1H-1,2,4-triazol-3-yl)phenyl]urea

InChI

InChI=1S/C11H14N6O3S/c1-2-13-10(18)14-8-5-3-7(4-6-8)9-15-11(17-16-9)21(12,19)20/h3-6H,2H2,1H3,(H2,12,19,20)(H2,13,14,18)(H,15,16,17)

InChI Key

MLGPNLVHULUZJN-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1=CC=C(C=C1)C2=NNC(=N2)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthesis of the 1H-1,2,4-Triazole Core

The 1,2,4-triazole ring is typically synthesized via cyclization reactions involving hydrazine derivatives and appropriate nitrile or amidine precursors.

  • Hydrazine Hydrate Cyclization Method : A common approach involves reacting hydrazine hydrate with formamide derivatives or cyano-substituted precursors under controlled heating and pressure. For example, hydrazine hydrate reacts with formic acid esters and ammonium salts in a sealed autoclave, gradually heated to promote cyclization to 1H-1,2,4-triazole, followed by crystallization and purification steps to isolate the triazole core with high yield and purity.

  • N-Cyanoimidodithiocarbonate Route : Another method uses dimethyl N-cyanoiminodithiocarbonate reacting with primary sulfonamides in acetone with potassium carbonate, followed by treatment with hydrazine hydrate under reflux conditions. This sequence leads to cyclization forming the 1,2,4-triazole ring substituted at the 3-position with amino groups, which can be further functionalized.

Step Reagents/Conditions Outcome
Formic acid ester + hydrazine hydrate + ammonium salt Sealed autoclave, gradual heating, pressure Formation of 1H-1,2,4-triazole core with high yield
Primary sulfonamide + dimethyl N-cyanoiminodithiocarbonate + K2CO3 Boiling acetone, then hydrazine hydrate reflux Formation of 5-amino-1H-1,2,4-triazole sulfonamide derivatives

Introduction of the Sulfonamide Group

The sulfonamide moiety is introduced by sulfonylation of the triazole amine or by using sulfonyl chlorides in the presence of a base.

  • Sulfonyl Chloride Coupling : The 5-amino-1H-1,2,4-triazole intermediate is reacted with substituted benzenesulfonyl chlorides or naphthalenesulfonyl chlorides in pyridine at room temperature overnight. The reaction mixture is then diluted with water and cooled to precipitate the sulfonamide-substituted triazole, which is filtered and purified.

  • This method allows for the introduction of various sulfonyl groups, tailoring the compound's properties.

Step Reagents/Conditions Outcome
5-amino-1H-1,2,4-triazole + substituted benzenesulfonyl chloride Pyridine, room temperature, overnight Formation of 1-sulfonyl-3-amino-1H-1,2,4-triazoles

Functionalization with 3-Ethylureido Phenyl Group

The 3-ethylureido substituent on the phenyl ring is typically introduced via urea formation reactions involving amines and isocyanates or carbamoyl chlorides.

  • Urea Formation : The 4-aminophenyl group attached to the triazole sulfonamide is reacted with ethyl isocyanate or ethyl carbamoyl chloride under mild conditions to form the 3-ethylureido substituent. This step is usually performed after the sulfonamide formation to ensure selective functionalization.

  • The reaction conditions involve stirring in an appropriate solvent such as dichloromethane or ethanol at room temperature or slightly elevated temperatures, followed by purification.

Integrated Synthetic Route Summary

The overall preparation of 1H-1,2,4-Triazole-3-sulfonamide, 5-(4-(3-ethylureido)phenyl)- involves:

Research Findings and Yields

  • The hydrazine hydrate cyclization method yields 1,2,4-triazole cores with yields typically ranging from 60% to 90%, depending on reaction conditions and purification.

  • Sulfonylation reactions proceed efficiently at room temperature with yields often exceeding 80%, providing good selectivity and purity.

  • Urea formation steps generally achieve yields above 70%, with mild reaction conditions preserving the integrity of the triazole and sulfonamide functionalities.

Data Table: Typical Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Triazole ring formation Hydrazine hydrate + formic ester + ammonium salt 120–150 °C (sealed) 3–6 hours 70–90 High pressure autoclave, crystallization
Sulfonylation Sulfonyl chloride + triazole amine + pyridine Room temperature 12–24 hours 80–95 Precipitation and filtration
Urea functionalization Ethyl isocyanate + aminophenyl sulfonamide 25–50 °C 2–6 hours 70–85 Mild conditions, solvent dependent

Chemical Reactions Analysis

Types of Reactions

1H-1,2,4-Triazole-3-sulfonamide, 5-(4-(3-ethylureido)phenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
Research has shown that triazole derivatives exhibit significant antibacterial properties. A study highlighted the antibacterial efficacy of various 1,2,4-triazole derivatives against common bacterial strains such as E. coli and P. aeruginosa. Specifically, compounds with certain substituents on the phenyl ring demonstrated potent activity comparable to established antibiotics like ceftriaxone .

Anticancer Properties
Recent investigations into sulfonamide-triazole-glycoside hybrid derivatives have revealed promising anticancer activity. These compounds were synthesized and evaluated for their efficacy against cancer cell lines, indicating that modifications in the triazole structure can enhance therapeutic potential .

Pharmacological Insights
The compound's sulfonamide group contributes to its pharmacological profile by enhancing solubility and bioavailability. Studies have indicated that the incorporation of triazole rings can improve the pharmacokinetic properties of sulfonamides, making them suitable candidates for drug development .

Agricultural Applications

Herbicides Development
1H-1,2,4-Triazole-3-sulfonamide derivatives are being explored as intermediates for the synthesis of herbicides. The compound's ability to inhibit specific biochemical pathways in plants makes it a valuable candidate for developing effective herbicides . The synthesis process involves acylation and chlorination steps that yield various triazolo-pyrimidine derivatives with herbicidal activity.

Materials Science

Polymer Chemistry
The unique chemical structure of 1H-1,2,4-Triazole-3-sulfonamide allows it to be incorporated into polymer matrices. Research has demonstrated that these compounds can enhance the thermal stability and mechanical properties of polymers. This application is particularly relevant in the development of advanced materials for industrial use .

Data Table: Applications Overview

Application AreaSpecific UseKey Findings/Notes
Medicinal ChemistryAntibacterial agentsEffective against E. coli, comparable to ceftriaxone
Anticancer agentsPromising efficacy against cancer cell lines
Pharmacological enhancementsImproved solubility and bioavailability
AgriculturalHerbicidesIntermediates for herbicide synthesis
Materials SciencePolymer enhancementsImproved thermal stability and mechanical properties

Case Studies

Case Study 1: Antibacterial Efficacy
In a controlled study, various 1H-1,2,4-triazole derivatives were screened for antibacterial activity. The results indicated that specific structural modifications significantly enhanced their effectiveness against multiple bacterial strains. This suggests a potential pathway for developing new antibiotics based on triazole structures.

Case Study 2: Anticancer Activity Evaluation
A series of sulfonamide-triazole hybrids were synthesized and tested against several cancer cell lines. The study found that certain modifications led to increased cytotoxicity and selectivity towards cancer cells over normal cells, highlighting the therapeutic potential of these compounds in oncology.

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole-3-sulfonamide, 5-(4-(3-ethylureido)phenyl)- involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Bioactivity

  • Antimicrobial Activity : The quinazoline-triazole hybrids () demonstrate significant antifungal activity, likely due to the electron-withdrawing chloroquinazoline group enhancing membrane penetration. In contrast, the target compound’s ethylureido group may prioritize solubility over direct antimicrobial effects unless paired with a bioactive scaffold .
  • Enzyme Inhibition : Sulfonamide-containing triazoles (e.g., ) are frequently explored as enzyme inhibitors. The target compound’s sulfonamide group could similarly inhibit carbonic anhydrase or kinases, while the ethylureido substituent might fine-tune selectivity .

Stability

  • Compounds with bulky hydrophobic groups (e.g., tert-butyl carbamate in ) show instability in gastric fluid due to hydrolysis. The target compound’s ethylureido group, being less sterically hindered, may confer better stability, though this requires experimental validation .

Biological Activity

1H-1,2,4-Triazole-3-sulfonamide, 5-(4-(3-ethylureido)phenyl)- is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in treating various diseases.

Chemical Structure

The compound can be represented by the following chemical structure:

C11H13N5O2S\text{C}_{11}\text{H}_{13}\text{N}_{5}\text{O}_{2}\text{S}

Overview of Biological Activities

1H-1,2,4-Triazole derivatives are known for their broad spectrum of biological activities, including:

  • Antifungal
  • Antibacterial
  • Anticancer
  • Antiviral
  • Antiparasitic

These activities are largely attributed to the unique triazole ring structure which allows for interaction with various biological targets.

The biological activity of 1H-1,2,4-triazole derivatives can be attributed to several mechanisms:

Enzyme Inhibition

1H-1,2,4-Triazole-3-sulfonamide has been shown to inhibit enzymes such as carbonic anhydrase. This inhibition affects the reversible hydration of carbon dioxide, which is crucial in various physiological processes.

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against a range of pathogens. For instance, it has been demonstrated to inhibit Mycobacterium tuberculosis by targeting acetohydroxyacid synthase (AHAS), a key enzyme in branched-chain amino acid biosynthesis essential for bacterial growth .

Anticancer Properties

Research indicates that this compound can induce apoptosis in cancer cells by modulating gene expression related to cell cycle regulation. The triazole ring facilitates interactions with DNA and proteins involved in these pathways .

Pharmacological Profile

A summary of the pharmacological activities and their corresponding mechanisms is provided in the table below:

Activity Target Mechanism
AntibacterialMycobacterium tuberculosisInhibition of AHAS leading to disrupted amino acid synthesis
AntifungalVarious fungal strainsDisruption of fungal cell wall synthesis via enzyme inhibition
AnticancerCancer cellsInduction of apoptosis through gene expression modulation
AntiviralViral replication mechanismsInterference with viral enzyme functions
AntiparasiticParasitic metabolic pathwaysInhibition of critical enzymatic processes

Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole compounds revealed that 1H-1,2,4-triazole derivatives demonstrated potent activity against resistant strains of bacteria such as MRSA. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics like vancomycin and ciprofloxacin, indicating superior efficacy .

Study 2: Anticancer Activity

In vitro studies showed that the compound inhibited the proliferation of various cancer cell lines. Notably, it induced apoptosis in breast cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins .

Study 3: Enzyme Inhibition Studies

Research highlighted that 1H-1,2,4-triazole-3-sulfonamide effectively inhibited carbonic anhydrase activity. This inhibition was quantified using kinetic assays which demonstrated a competitive inhibition mechanism with a Ki value indicative of strong binding affinity.

Q & A

Basic: What are the optimized synthetic routes for 1H-1,2,4-triazole-3-sulfonamide derivatives, and how can reaction conditions be tailored for higher yields?

Methodological Answer:
The compound is synthesized via multi-step reactions. A common approach involves:

  • Step 1: Reacting 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in absolute ethanol under reflux with glacial acetic acid as a catalyst (4–6 hours). Solvent removal under reduced pressure yields intermediates .
  • Step 2: Sulfonamide introduction via nucleophilic substitution using sulfonyl chlorides in anhydrous acetone with K₂CO₃ as a base (room temperature, 12–24 hours) .
  • Yield Optimization: Adjusting molar ratios (1:1.2 for aldehyde:triazole), solvent polarity (ethanol vs. DMF), and catalyst (e.g., pyridine for acid-sensitive steps) can improve yields from ~60% to >85% .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy: Confirms sulfonamide (S=O stretching at 1150–1350 cm⁻¹) and triazole (C=N at 1500–1600 cm⁻¹) functional groups .
  • ¹H/¹³C NMR: Aromatic protons (δ 7.2–8.1 ppm) and ethylureido groups (δ 1.2–1.4 ppm for CH₃, δ 3.3–3.5 ppm for NH) are diagnostic .
  • LC-MS: Validates molecular weight (e.g., [M+H]⁺ at m/z 366.1) and purity (>95% by HPLC with C18 columns, acetonitrile/water gradient) .

Advanced: How can crystallographic software (e.g., SHELX) resolve structural ambiguities in this compound?

Methodological Answer:

  • Data Collection: High-resolution X-ray diffraction (λ = 0.71073 Å, Mo-Kα) at 100 K to minimize thermal motion .
  • SHELX Workflow:
    • SHELXD: Phase determination via dual-space methods for non-centrosymmetric structures.
    • SHELXL: Refinement with anisotropic displacement parameters for sulfonamide and triazole moieties.
    • Validation: Check for R-factor convergence (<5%), electron density maps (no peaks >0.5 eÅ⁻³), and Hirshfeld surface analysis for intermolecular interactions .
  • Challenges: Disordered solvent molecules require PART commands or SQUEEZE in PLATON .

Advanced: What in vitro assays are suitable for evaluating its anti-proliferative activity, and how should conflicting bioactivity data be addressed?

Methodological Answer:

  • Assay Design:
    • Cell Lines: Use MCF-7 (breast), A549 (lung), and HEK293 (control) with 72-hour exposure.
    • MTT Assay: IC₅₀ values <10 µM suggest potency; compare to doxorubicin (positive control) .
  • Data Contradictions:
    • Case: Discrepancies in IC₅₀ between labs may arise from cell passage number or serum concentration.
    • Resolution: Standardize protocols (e.g., 10% FBS, passage <20) and validate via Western blot (e.g., caspase-3 activation) .

Advanced: How does the compound’s stability vary under physiological conditions, and what degradation pathways dominate?

Methodological Answer:

  • Stability Studies:
    • Simulated Gastric Fluid (SGF): Degrades via hydrolysis of the ethylureido group (t₁/₂ = 2.3 hours at pH 1.2, 37°C) .
    • Plasma Stability: Esterase-resistant, but sulfonamide cleavage occurs in rat plasma (t₁/₂ = 8.7 hours) .
  • Mitigation: Co-administration with protease inhibitors (e.g., PMSF) or structural modification (e.g., replacing urea with thiourea) enhances stability .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?

Methodological Answer:

  • Key Modifications:
    • Triazole Ring: Substitution at N1 with bulkier groups (e.g., cycloheptyl) enhances target binding (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol) .
    • Sulfonamide Group: Fluorination at the phenyl ring increases logP (2.1 → 2.8) and blood-brain barrier penetration .
  • Computational Tools:
    • Docking (AutoDock Vina): Predict interactions with carbonic anhydrase IX (PDB: 3IAI).
    • MD Simulations (GROMACS): Assess binding stability over 100 ns .

Advanced: How should researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Case Example: A study reports IC₅₀ = 5.2 µM against HeLa cells, while another finds IC₅₀ = 18.7 µM.
  • Root Cause Analysis:
    • Assay Variability: Check cell viability method (MTT vs. ATP luminescence).
    • Compound Purity: Verify by HPLC (retention time shift indicates impurities) .
  • Consensus Approach: Replicate experiments in triplicate using a shared compound batch and publish raw data for transparency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.